皮质酮-d8(主要)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

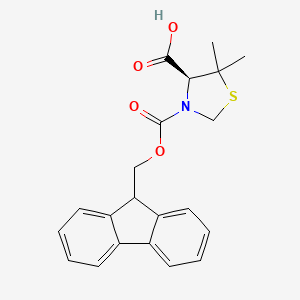

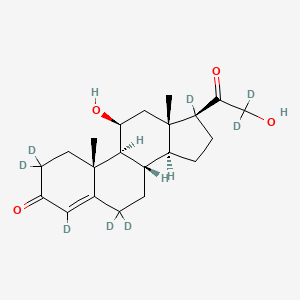

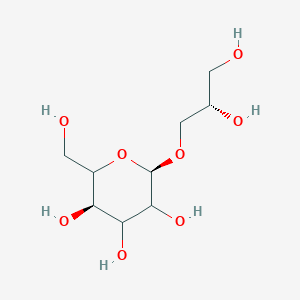

Corticosterone-d8 (Major) is a labeled corticosterone . It is a glucocorticoid and an intermediate in the biosynthesis of aldosterone . It is produced in the cortex of the adrenal glands . The molecular formula of Corticosterone-d8 (Major) is C21 2H8 H22 O4 and its molecular weight is 354.51 .

Synthesis Analysis

Corticosterone is produced in the mid-zone of the adrenal cortex, the zona fasciculata, in response to adrenocorticotropic hormone (ACTH) . After synthesis of deoxycorticosterone (DCORT) by 21α-hydroxylase (cytochrome P450 21α; CYP21α) from progesterone (PGS), the synthesis of corticosterone (CORT) is catalyzed by 11β-hydroxylase (cytochrome P450 11β; CYP11β) located in the mitochondria .Molecular Structure Analysis

The molecular structure of Corticosterone-d8 (Major) is represented by the formula C21 2H8 H22 O4 . The molecular weight of this compound is 354.51 .Chemical Reactions Analysis

Corticosterone is a steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors . It is produced in response to adrenocorticotropic hormone (ACTH) and is the precursor to aldosterone synthesis .Physical And Chemical Properties Analysis

Corticosterone-d8 (Major) has a molecular formula of C21 2H8 H22 O4 and a molecular weight of 354.51 .科学研究应用

免疫效应:皮质酮(皮质醇的人类同源物)会破坏初级和记忆 CD8+ 细胞毒性 T 淋巴细胞反应,这些反应对于对抗病毒和某些肿瘤等细胞内病原体至关重要。树突状细胞 (DC) 对于向这些淋巴细胞呈递抗原至关重要,皮质酮也会影响树突状细胞。这种激素会损害树突状细胞上抗原呈递的效率,表明压力可能会影响基本的细胞蛋白质管理功能,并对神经系统疾病等疾病产生影响(Truckenmiller、Bonneau 和 Norbury,2006).

对鸟类羽毛质量的影响:在鸟类研究中,皮质酮水平(用作压力的衡量标准)会影响羽毛质量并被纳入羽毛中。它影响羽毛结构和羽毛基部的颜色,并降低生长速度。皮质酮被纳入羽毛中与血浆水平、羽毛生长速度和黑色素色素沉着有关,表明其可用于研究鸟类羽毛生长过程中的压力(Jenni-Eiermann 等人,2015).

神经生物学影响:皮质酮在大脑中发挥着重要作用,尤其是在控制 ACTH 分泌和情感行为反应的边缘系统中。研究表明皮质酮选择性地保留在边缘系统结构中,表明它对大脑生化过程和行为反应有影响(McEwen、Weiss 和 Schwartz,1968).

代谢影响:对皮质酮在代谢过程中的作用的研究表明,它有可能成为糖皮质激素替代疗法的更安全替代品,尤其是在需要抑制 ACTH 的情况下。皮质酮与脂肪组织中 ABCC1 等细胞转运蛋白的独特相互作用表明,与具有更广泛影响的皮质醇相比,它具有代谢优势,例如先天性肾上腺增生症(Nixon 等人,2016).

应激生理:皮质酮在应激生理学中的作用通过研究表明其对能量消耗、日常活动、食物摄入和整体生存的影响而得到强调。在蜥蜴等动物中实验性地提高皮质酮水平表明,它会促进减少压力的行为,并间接增加长期生存,说明其在应激反应中的适应性作用(Cote、Clobert、Meylan 和 Fitze,2006).

作用机制

Target of Action

Corticosterone-d8, also known as Corticosterone, is an adrenocortical steroid that has modest but significant activities as a mineralocorticoid and a glucocorticoid . It primarily targets the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .

Mode of Action

Corticosterone-d8 interacts with its targets to regulate a variety of physiological processes. As a glucocorticoid, it is involved in the regulation of energy, immune reactions, and stress responses . It acts to conserve essential salts, stimulate gluconeogenesis and lipid metabolism, cardiovascular and pulmonary function, and erythropoiesis and bone turnover, while inhibiting reproductive and ingestive behaviors as well as immune responses .

Biochemical Pathways

Corticosterone-d8 affects several biochemical pathways. It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells . The products of the corticosteroid pathway, aldosterone and cortisol, are steroid hormones that regulate metabolism and stress response in tetrapods .

Pharmacokinetics

It is known that corticosteroids like corticosterone-d8 are small, lipophilic molecules derived from cholesterol, which facilitates their passage across the blood-brain barrier . The clearance of similar corticosteroids has been found to be higher in males compared to females .

Result of Action

The molecular and cellular effects of Corticosterone-d8’s action are diverse. It is implicated in the regulation of neuronal cell birth, differentiation, and apoptosis, as well as dendritic arborization and synaptic function . It also has an impact on memory, particularly emotional memories and long-term memory .

Action Environment

The action, efficacy, and stability of Corticosterone-d8 can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone . Furthermore, the time-dependent regulation of sex hormones in females can influence drug responses .

安全和危害

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-VWODBOJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732168 |

Source

|

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1271728-07-4 |

Source

|

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)